A Technical Guide to the Synthesis of Azo Fuchsine (Acid Red 33) via Diazotization and Coupling Reactions
A Technical Guide to the Synthesis of Azo Fuchsine (Acid Red 33) via Diazotization and Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of Azo fuchsine, also known as Acid Red 33 or C.I. 17200. The synthesis is a classic example of an azo coupling reaction, a cornerstone of industrial organic chemistry, involving a two-step diazotization and coupling process. This guide details the underlying chemistry, provides a comprehensive experimental protocol, and presents quantitative data for reproducibility.
Introduction to Azo Fuchsine
Azo fuchsine is a synthetic red azo dye characterized by the presence of an azo group (–N=N–) connecting two aromatic moieties. Its formal IUPAC name is disodium 5-amino-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate. Due to its vibrant color and water solubility conferred by the sulfonic acid groups, it finds applications in various fields, including as a colorant in cosmetics and personal care products, and as a biological stain in histology for distinguishing muscle tissue, collagen, and cell nuclei.[1] The broader class of azo compounds is also under investigation for various biomedical applications, including imaging, drug delivery, and as potential antibacterial and anticancer agents.[2][3]
The synthesis route is a robust and well-established procedure involving the diazotization of a primary aromatic amine followed by its electrophilic coupling with an electron-rich aromatic compound.[1] For Azo fuchsine, the precursor molecules are aniline and 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid.[4]
The Synthetic Pathway
The synthesis of Azo fuchsine is achieved in two primary stages:
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Diazotization: Aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of aniline into a highly reactive diazonium salt (benzenediazonium chloride). The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, H-acid, under alkaline conditions (pH 8-9). The electron-rich H-acid undergoes electrophilic aromatic substitution, where the diazonium ion attacks the ring to form the stable azo linkage, resulting in the Azo fuchsine molecule.[4][5]
The overall chemical transformation is depicted below.
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of Azo fuchsine, adapted from established procedures for aniline diazotization and coupling with H-acid.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| Aniline | 93.13 | 0.1 | 9.3 g (9.1 mL) |
| Hydrochloric Acid (30%) | 36.46 | 0.27 | 33.5 g (28.2 mL) |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.1 | 23 g (in 30% solution) |
| H-acid (monosodium salt) | 341.3 | 0.1 | 34.1 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 14.3 g |
| Urea | 60.06 | - | As needed |
| Sodium Chloride (NaCl) | 58.44 | - | 100 g |
| Water (distilled) | 18.02 | - | ~400 mL |
| Ice | - | - | As needed |
Equipment
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1 L Beaker or Flask
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Stirring mechanism (magnetic or mechanical)
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Ice bath
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pH meter or indicator paper (Congo red, brilliant yellow)
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Filtration apparatus (e.g., Büchner funnel)
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Drying oven
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Part 1: Diazotization of Aniline
-
In a 1 L beaker, dissolve 9.3 g (0.1 moles) of aniline in a solution of 33.5 g of 30% hydrochloric acid and 100 mL of water.
-
Cool the solution to 0 °C in an ice bath. Add ice directly to the mixture to compensate for the exothermic nature of the upcoming reaction (approximately 85 g of ice).
-
Slowly add a 30% solution of sodium nitrite (containing 23 g NaNO₂) dropwise while stirring vigorously. Critically, maintain the internal temperature below 5 °C throughout the addition.
-
Continuously monitor the reaction to ensure it remains acidic (positive test on Congo red paper) and contains a slight excess of nitrous acid (positive test on starch-iodide paper).
-
After the complete addition of nitrite, continue stirring the reaction mixture for 4-5 hours in the ice bath to ensure the reaction goes to completion.
-
Destroy the excess nitrous acid by adding small portions of urea until a negative test on starch-iodide paper is observed.
Part 2: Azo Coupling with H-Acid
-
In a separate beaker, dissolve 34.1 g (0.1 moles) of the monosodium salt of H-acid in 280 mL of water. The initial pH should be between 6 and 7.
-
Add 14.3 g of sodium carbonate (Na₂CO₃) to the H-acid solution, followed by approximately 100 g of ice to cool the mixture to 0 °C. The solution should now be alkaline.
-
While stirring the alkaline H-acid solution, add the previously prepared benzenediazonium chloride solution dropwise over a period of 20 minutes.
-
During the coupling reaction, maintain a slightly alkaline pH of 8-9. This can be monitored using brilliant yellow indicator paper, which should turn red. Adjust with sodium carbonate if necessary.
-
After the addition is complete, continue to stir the mixture for 2 hours at a temperature of 15-20 °C. Check for the absence of the diazonium salt to confirm reaction completion.
Part 3: Isolation and Purification
-
Heat the reaction mixture to 60 °C with stirring.
-
Induce precipitation of the dye by "salting out": add 100 g of sodium chloride (NaCl) and stir for one hour.
-
Cool the mixture to 20 °C and collect the precipitated Azo fuchsine by filtration.
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Wash the filter cake with a saturated NaCl solution to remove impurities.
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Dry the purified product in an oven at 60-80 °C.
Quantitative Data and Characterization
The synthesis process, when carefully controlled, provides a good yield of Azo fuchsine. Key reaction parameters and expected outcomes are summarized below.
| Parameter | Value / Observation | Reference |
| Diazotization Temperature | 0-5 °C | [5] |
| Coupling pH | 8 - 9 (Alkaline) | [4][5] |
| Coupling Temperature | 15 - 20 °C | [5] |
| Expected Yield | ~77.5% | [5] |
| Appearance | Fine red powder | [6] |
| Purity (Post-Purification) | >97% achievable | [4] |
Purification is a critical step, as side reactions can lead to impurities. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for obtaining high-purity (>97%) Azo fuchsine for analytical and research purposes.[4] For most applications, purification by salting out is sufficient.
Applications in Research and Development
While widely used as a colorant, Azo fuchsine (Acid Red 33) and related azo compounds have several applications relevant to scientific research and drug development:
-
Histological Staining: It is a component of various trichrome staining methods used to differentiate cellular components in tissue samples, which is fundamental in pathology and biomedical research.[1]
-
Analytical Reagents: The ability of azo dyes to form colored complexes makes them useful as indicators and reagents in analytical chemistry.[1]
-
Drug Delivery Research: The azo bond is susceptible to reduction by azoreductase enzymes present in the gut microbiome. This property is being explored for colon-targeted drug delivery, where a drug is attached to an azo compound, which remains intact until it reaches the colon, where the azo bond is cleaved, releasing the active drug.[7]
-
Development of Novel Therapeutics: Azo compounds have been investigated for a range of bioactivities, including antibacterial, antifungal, and anticancer properties, making them interesting scaffolds for drug discovery.[2]
Conclusion
The synthesis of Azo fuchsine via the diazotization of aniline and subsequent coupling with H-acid is a robust and scalable process. Success hinges on the careful control of key reaction parameters, particularly maintaining low temperatures during diazotization to ensure the stability of the diazonium salt intermediate and controlling the pH during the coupling step to facilitate the electrophilic aromatic substitution. The resulting dye has established applications and its underlying chemical structure continues to be a platform for innovation in biomedical and materials science. This guide provides the foundational knowledge for the successful synthesis and potential application of Azo fuchsine in a research and development setting.
References
- 1. Azo fuchsine | 3567-66-6 | Benchchem [benchchem.com]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation and identification of novel subsidiary colors of the color additive D&C Red No. 33 (Acid Red 33) using spiral high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. Acid Red 33 - Descrizione [tiiips.com]
- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
